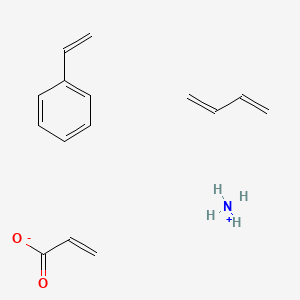
Azanium;buta-1,3-diene;prop-2-enoate;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt is a complex polymer that finds applications in various industries due to its unique properties. This compound is known for its stability, versatility, and effectiveness as an inert ingredient in pesticide formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt involves polymerization reactions. The process typically starts with the polymerization of 2-propenoic acid with 1,3-butadiene and ethenylbenzene. The reaction conditions often include the use of initiators and specific temperature and pressure settings to achieve the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are combined under controlled conditions. The process may include steps such as purification, drying, and conversion to the ammonium salt form to enhance its solubility and application properties .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can alter the polymer’s properties, making it more reactive or changing its solubility.
Reduction: This reaction can be used to modify the polymer’s structure and functionality.
Substitution: This reaction involves replacing one functional group with another, which can tailor the polymer’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more reactive polymer forms, while substitution reactions can introduce new functional groups that enhance the polymer’s properties .
Aplicaciones Científicas De Investigación
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a stabilizer and modifier in various chemical reactions and formulations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential in creating medical devices and implants due to its stability and biocompatibility.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, enhancing its effectiveness as a stabilizer and modifier. The ammonium salt form increases its solubility, making it more effective in aqueous environments .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene: Similar in structure but with different functional groups, leading to variations in properties and applications.
2-Propenoic acid, polymer with 1,3-butadiene, ethenylbenzene, and 2-propenenitrile: Another related polymer with additional functional groups that provide unique properties.
Uniqueness
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, ammonium salt stands out due to its specific combination of monomers and the presence of the ammonium salt, which enhances its solubility and application versatility. This makes it particularly useful in formulations where stability and solubility are critical .
Propiedades
Número CAS |
52383-49-0 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
azanium;buta-1,3-diene;prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C4H6.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3(4)5;/h2-7H,1H2;3-4H,1-2H2;2H,1H2,(H,4,5);1H3 |
Clave InChI |
LOUUYZXDNBPZLN-UHFFFAOYSA-N |
SMILES canónico |
C=CC=C.C=CC1=CC=CC=C1.C=CC(=O)[O-].[NH4+] |
Números CAS relacionados |
52383-49-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















